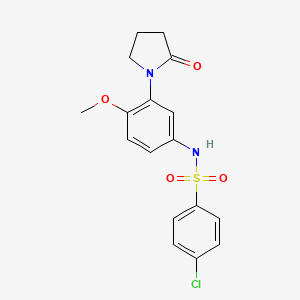
4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives can be obtained through the reaction between maleic anhydride and aromatic amines .Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Indole derivatives, including our compound of interest, have gained prominence due to their potential anti-cancer activity. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The compound’s structure may interact with cellular pathways, inhibiting tumor growth or inducing apoptosis (programmed cell death) in cancer cells .
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents. Our compound could potentially combat bacterial infections (both Gram-negative and Gram-positive) and fungal pathogens. Understanding its mechanism of action and optimizing its efficacy could lead to new antimicrobial drugs .
Anti-Inflammatory and Analgesic Effects
Certain indole derivatives exhibit anti-inflammatory and analgesic properties. Investigating our compound’s impact on inflammation pathways and pain receptors could provide valuable insights for drug development .
Ulcerogenic Index Assessment
Researchers have evaluated the ulcerogenic index of specific indole derivatives. Our compound’s safety profile, particularly regarding gastrointestinal side effects, is crucial for potential therapeutic use .
Cytotoxicity Against Cancer Cell Lines
Studies have explored the cytotoxic effects of indole-based compounds on human cancer cell lines. Our compound’s activity against specific cancer types warrants further investigation .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity. The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists demonstrated potent anti-seizure, antidepressant, or cognition enhancing effects .
Biochemical Pathways
The compound’s interaction with the sigma-1 receptor affects the calcium signaling pathway . By modulating the activity of the IP3 receptor, it influences the release of calcium ions from the ER to the mitochondria, which can have various downstream effects depending on the specific cellular context .
Pharmacokinetics
The pyrrolidine ring, a key structural feature of the compound, is known to contribute to thestereochemistry of the molecule and increase its three-dimensional coverage . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
The modulation of the sigma-1 receptor by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to have anti-seizure , antidepressant , and cognition-enhancing effects . The specific effects would depend on the cellular context and the presence of other signaling molecules.
Propiedades
IUPAC Name |
4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQHNQUXZGAIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

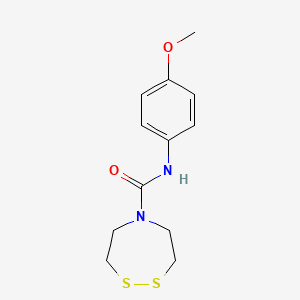
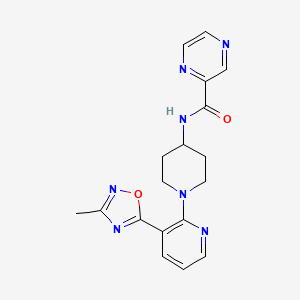
![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)
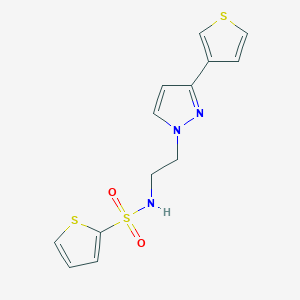
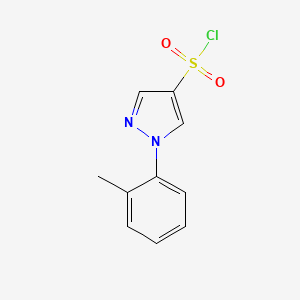

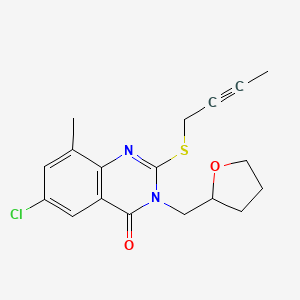

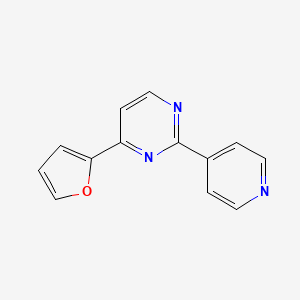
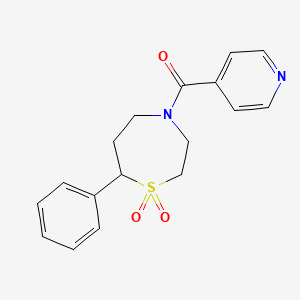

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2833880.png)